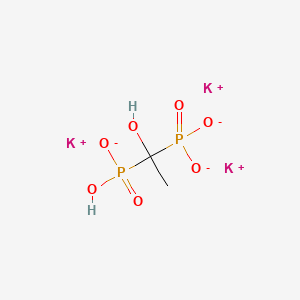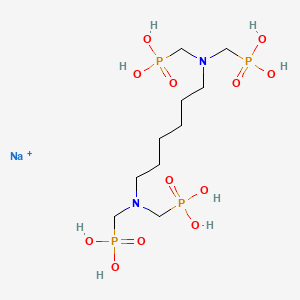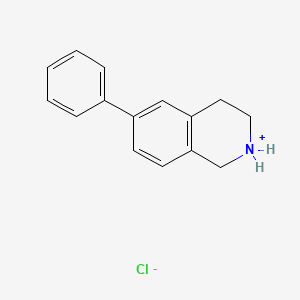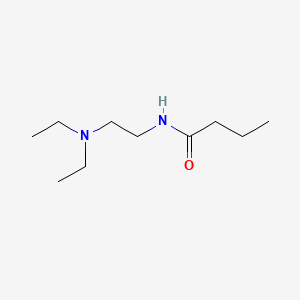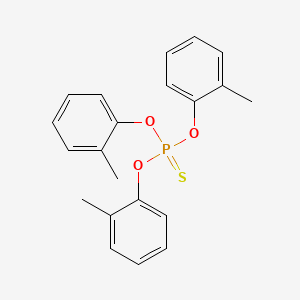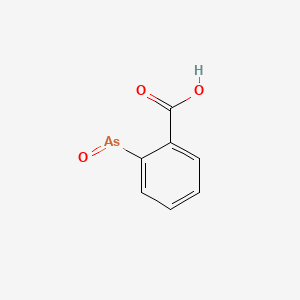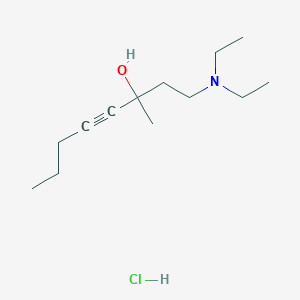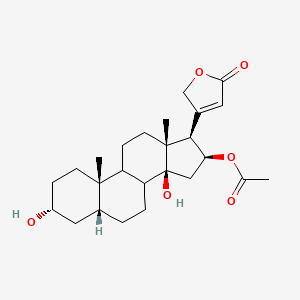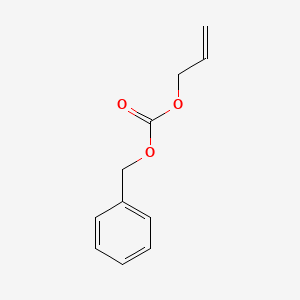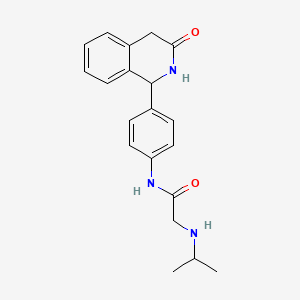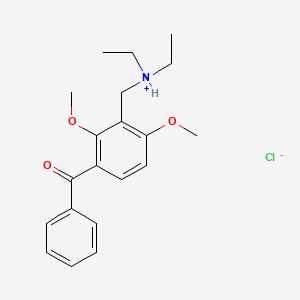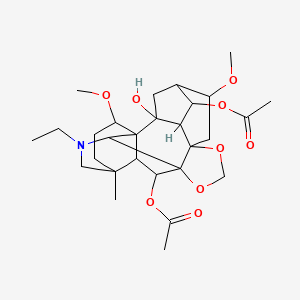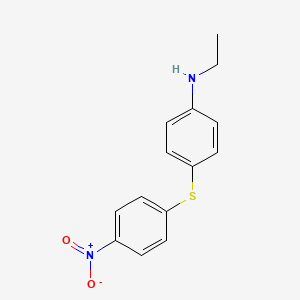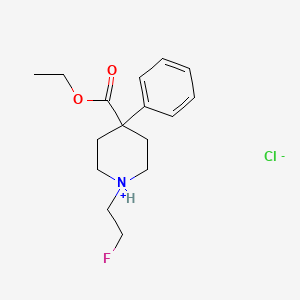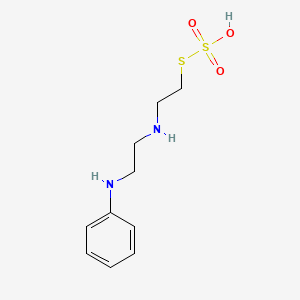
S-2-((Anilinoethyl)amino)ethyl hydrogen thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-2-((Anilinoethyl)amino)ethyl hydrogen thiosulfate: is a chemical compound with the molecular formula C10H16N2O3S2 It is a thiosulfate ester, which means it contains a sulfur atom bonded to two oxygen atoms and an organic group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-2-((Anilinoethyl)amino)ethyl hydrogen thiosulfate typically involves the reaction of aniline with ethylene diamine, followed by the introduction of a thiosulfate group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Specific details on the reaction conditions and solvents used can vary depending on the desired yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield of the compound. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: S-2-((Anilinoethyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonates or sulfates.
Reduction: The compound can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The amino and thiosulfate groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to introduce new functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonates, while reduction can produce thiols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, S-2-((Anilinoethyl)amino)ethyl hydrogen thiosulfate is used as a reagent in organic synthesis. It can be employed to introduce thiosulfate groups into organic molecules, which can alter their chemical properties and reactivity .
Biology: In biological research, this compound is studied for its potential role in modulating biological pathways. It may be used to investigate the effects of thiosulfate groups on enzyme activity and protein function .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may have antioxidant and anti-inflammatory properties, making it a candidate for drug development .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of S-2-((Anilinoethyl)amino)ethyl hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and proteins. The thiosulfate group can act as a nucleophile, participating in reactions that modify the structure and function of target molecules. This can lead to changes in biological pathways and cellular processes .
Comparación Con Compuestos Similares
- S-2-((9-Hydroxynonyl)amino)ethyl hydrogen thiosulfate
- S-(2-aminoethyl) ethanethiosulfonate hydrobromide
- S-(3-aminopropyl) thiosulfuric acid
Comparison: Compared to similar compounds, S-2-((Anilinoethyl)amino)ethyl hydrogen thiosulfate is unique due to its specific structure and functional groups. The presence of the aniline and thiosulfate groups imparts distinct chemical properties, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
23563-74-8 |
|---|---|
Fórmula molecular |
C10H16N2O3S2 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
[2-(2-sulfosulfanylethylamino)ethylamino]benzene |
InChI |
InChI=1S/C10H16N2O3S2/c13-17(14,15)16-9-8-11-6-7-12-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,13,14,15) |
Clave InChI |
MKLXZHHTNGKIQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NCCNCCSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


